N-(2-(3,5-dimethyl-4-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide is a complex organic compound characterized by its unique molecular structure and potential applications in various scientific fields. The compound's molecular formula is , and it has a molecular weight of approximately 383.49 g/mol. It is classified under the category of benzo[c][1,2,5]thiadiazole derivatives, which are known for their diverse pharmacological activities, including anticancer properties and applications in organic electronics.
The synthesis of N-(2-(3,5-dimethyl-4-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide typically involves several steps:
Each step requires careful control of reaction conditions such as temperature, solvent choice, and reaction time to ensure high yields and purity of the final compound .
The molecular structure of N-(2-(3,5-dimethyl-4-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide can be described as follows:
CC1=C(C(=NN1CCNC(=O)C2=CC3=NSN=C3C=C2)C)C4=CC=CS4
FVBGIKLWJSGKAI-UHFFFAOYSA-N
The structure features a benzo[c][1,2,5]thiadiazole core connected to a pyrazole ring through an ethyl linker. The presence of thiophene and dimethyl groups adds to its complexity and potential reactivity.
N-(2-(3,5-dimethyl-4-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide can participate in various chemical reactions:
These reactions are significant for modifying the compound's structure to enhance its biological activity or physical properties .
Research indicates that these compounds can act as electron acceptors in organic photovoltaic applications and may also possess fluorescent properties useful for sensing applications .
The physical and chemical properties of N-(2-(3,5-dimethyl-4-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide include:
These properties are critical for determining its application in various research settings.
N-(2-(3,5-dimethyl-4-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide has several potential applications:
These applications highlight the versatility of this compound in both medicinal chemistry and materials science .
CAS No.: 57583-54-7
CAS No.: 33776-88-4
CAS No.: 50763-67-2
CAS No.: 89771-75-5
CAS No.: 36244-86-7
CAS No.: